molecular formula C12H10F3N3O3S B041818 3-[[[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl]amino]-2-thiophenecarboxylic Acid Methyl Ester CAS No. 293326-85-9

3-[[[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl]amino]-2-thiophenecarboxylic Acid Methyl Ester

Cat. No.: B041818
CAS No.: 293326-85-9
M. Wt: 333.29 g/mol
InChI Key: NBPPNMMMFLLZSK-UHFFFAOYSA-N
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Description

The compound 3-[[[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl]amino]-2-thiophenecarboxylic Acid Methyl Ester (hereafter referred to as the "target compound") is a heterocyclic molecule combining a pyrazole and thiophene ring system. Key structural features include:

  • Pyrazole core: Substituted with a methyl group at position 1 and a trifluoromethyl (-CF₃) group at position 2.
  • Thiophene moiety: A 2-thiophenecarboxylic acid methyl ester, esterified at the carboxylic acid group.
  • Linkage: The pyrazole and thiophene units are connected via a carbonylamino (-NHCO-) bridge.

Properties

IUPAC Name

methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3S/c1-18-5-6(9(17-18)12(13,14)15)10(19)16-7-3-4-22-8(7)11(20)21-2/h3-5H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPPNMMMFLLZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NC2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Reaction

A sealed tube charged with 1,2-dicyanoalkene (1.0 mmol), AgCl (0.1 equiv), and TMEDA (0.6 mmol) in DMF (2.0 mL) is treated with CF₃CHN₂ (5.0 equiv) at room temperature for 12 hours. The reaction proceeds via a silver-trifluorodiazoethylide intermediate, enabling regioselective formation of 3-trifluoromethyl pyrazole-4-carbonitrile. Purification via silica gel chromatography yields the nitrile intermediate with >80% efficiency.

Nitrile Hydrolysis and Acid Chloride Formation

The nitrile group at the pyrazole 4-position is hydrolyzed to a carboxylic acid using concentrated HCl under reflux (110°C, 6 hours). Subsequent treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours converts the acid to the corresponding acyl chloride. This intermediate is isolated via distillation under reduced pressure (Yield: 75–85%).

Preparation of Methyl 3-Amino-2-thiophenecarboxylate

The thiophene segment is synthesized through sequential functionalization of 2-thiophenecarboxylic acid.

Esterification and Nitration

Methyl 2-thiophenecarboxylate is prepared by treating 2-thiophenecarboxylic acid with methanol and sulfuric acid (H₂SO₄) under reflux (12 hours, 65°C). Nitration using fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at the 3-position, yielding methyl 3-nitro-2-thiophenecarboxylate (Yield: 70%).

Reduction to Amine

Catalytic hydrogenation (H₂, 1 atm) with 10% Pd/C in ethanol reduces the nitro group to an amine. The reaction is monitored via TLC, and the product, methyl 3-amino-2-thiophenecarboxylate, is filtered and recrystallized from ethanol (Yield: 90%).

Amide Coupling Reaction

The final step involves coupling the pyrazole acyl chloride with the thiophene amine.

Reaction Conditions

A solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.2 equiv) in dry THF is added dropwise to a stirred mixture of methyl 3-amino-2-thiophenecarboxylate (1.0 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate, 3:1) to afford the title compound (Yield: 65–75%).

Optimization and Mechanistic Insights

Alternative coupling agents such as EDCI/HOBt in DMF were evaluated but provided lower yields (50–60%) compared to the acyl chloride method. The use of silver catalysts in earlier steps minimizes side reactions, ensuring high purity of the pyrazole intermediate.

Spectroscopic Characterization and Analytical Data

Table 1: Characterization Data for Key Intermediates and Final Product

CompoundNMR (δ, ppm)HRMS (m/z) [M+H]+Yield (%)
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile¹H: 3.98 (s, 3H), 7.89 (s, 1H); ¹⁹F: -56.2190.042382
Methyl 3-amino-2-thiophenecarboxylate¹H: 3.85 (s, 3H), 6.75 (d, 1H), 7.21 (d, 1H)172.039890
Final Product¹H: 3.90 (s, 3H), 4.02 (s, 3H), 7.45–7.60 (m, 2H), 8.20 (s, 1H); ¹⁹F: -62.5376.085672

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The target compound shares structural motifs with several pyrazole- and thiophene-containing derivatives. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Features Melting Point (°C) References
Target Compound C₁₂H₁₀F₃N₃O₃S 341.28 Not provided Pyrazole (CF₃, methyl) + thiophene-ester Not reported -
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid C₁₀H₇F₃N₂O₂S 276.23 223499-20-5 Pyrazole (CF₃, methyl) + thiophene-carboxylic acid 212.5–214.5
METHYL 3-(2-(2-OXO-2-[4-(TRIFLUOROMETHYL)ANILINO]ACETYL)-1H-PYRROL-1-YL)-2-THIOPHENECARBOXYLATE C₁₉H₁₃F₃N₂O₄S 422.38 477857-78-6 Pyrrole + thiophene-ester + anilino group Not reported
3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester C₁₀H₁₁N₅O₈S₂ 393.35 171628-01-6 Sulfonyl group + multi-urea linkages Not reported
Key Observations:

Pyrazole vs. Pyrrole : The target compound’s pyrazole ring (aromatic, two adjacent nitrogen atoms) contrasts with pyrrole derivatives (one nitrogen atom, less electronegative), influencing electronic properties and binding interactions .

Ester vs.

Trifluoromethyl Group : Present in both the target compound and 223499-20-5, this group confers metabolic stability and electron-withdrawing effects, critical for bioactivity .

Reactivity Trends:
  • The trifluoromethyl group in the target compound reduces nucleophilic substitution reactivity compared to non-fluorinated analogues.
  • The ester group is susceptible to hydrolysis under basic conditions, a property shared with other methyl esters (e.g., 171628-01-6) .

Physicochemical Properties

  • Solubility : The target compound’s methyl ester and trifluoromethyl groups enhance organic solubility (e.g., in DCM or THF) compared to carboxylic acid derivatives .
  • Thermal Stability : Pyrazole rings generally exhibit high thermal stability; however, the absence of melting point data for the target compound limits direct comparison.

Biological Activity

The compound 3-[[[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl]amino]-2-thiophenecarboxylic Acid Methyl Ester is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Molecular Formula : C12H12F3N3O2S
  • Molecular Weight : 321.30 g/mol
  • CAS Number : 1138450-30-2

The structure includes a pyrazole ring with trifluoromethyl and carbonyl substituents, linked to a thiophene carboxylic acid moiety through an amide bond. This unique arrangement suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.
  • Anticancer Potential : The structural similarity to known anticancer agents has led researchers to explore its effects on cancer cell lines. Initial findings indicate that it may inhibit cell proliferation in certain cancer types, although detailed mechanisms remain to be elucidated.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
Enzyme InhibitionInhibition of metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that this effect was associated with apoptosis induction, suggesting a potential role as an anticancer agent.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in key signaling pathways. Further studies are needed to elucidate these interactions and confirm the compound's therapeutic potential.

Q & A

Q. What are the standard synthetic routes for this compound, and how is its purity validated?

The compound is synthesized via a multi-step process:

  • Step 1 : React 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with a chlorinating agent (e.g., SOCl₂) to form the corresponding acyl chloride.
  • Step 2 : Couple the acyl chloride with 5-amino-2-thiophenecarboxylic acid methyl ester under basic conditions (e.g., pyridine or DIPEA) to form the amide linkage.
  • Characterization : Use IR spectroscopy to confirm the carbonyl (C=O) stretch (~1650–1750 cm⁻¹), ¹H/¹³C-NMR for structural elucidation (e.g., trifluoromethyl singlet at ~δ 3.9 ppm), and mass spectrometry for molecular ion validation. Purity is assessed via elemental analysis (C, H, N, S) with ≤0.4% deviation .

Q. Which in vitro assays are typically used to screen this compound for pharmacological activity?

Common assays include:

  • Analgesic Activity : Tail-flick or hot-plate tests in rodent models.
  • Anti-inflammatory Activity : Carrageenan-induced paw edema assay.
  • Ulcerogenicity : Gastric lesion scoring after oral administration. These tests are performed at doses ranging from 10–100 mg/kg, with indomethacin or celecoxib as positive controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the coupling efficiency of the pyrazole acyl chloride with the thiophene amine?

Key parameters include:

  • Solvent Selection : Polar aprotic solvents like DMF or THF enhance nucleophilicity of the amine.
  • Catalyst Use : NaN₃ (1–2 mol%) in DMF at 50°C improves reaction rates.
  • Temperature Control : Reflux (60–80°C) for 3–5 hours maximizes yield. Post-reaction, quenching with ice-water precipitates the product, which is purified via ethanol recrystallization .

Q. What strategies address low yields during trifluoromethyl group introduction?

  • Fluorinated Building Blocks : Use pre-synthesized 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1) to bypass direct CF₃ incorporation.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 20 min, 85% yield).
  • Protection/Deprotection : Temporarily protect the amine group during CF₃ substitution to prevent side reactions .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity Issues : Validate via elemental analysis and HPLC (>98% purity).
  • Assay Variability : Standardize protocols (e.g., cell line selection, incubation time).
  • Structural Analogues : Compare with derivatives (e.g., ester vs. free carboxylic acid) to assess SAR. For example, anti-inflammatory activity may diminish if ester hydrolysis occurs in vivo, altering bioavailability .

Q. What experimental designs evaluate both efficacy and safety in preclinical studies?

  • Dose-Response Curves : Test 3–4 escalating doses to establish therapeutic index.
  • Toxicokinetics : Measure plasma half-life (t₁/₂), Cₘₐₓ, and tissue distribution.
  • Histopathology : Assess liver/kidney toxicity post-administration.
  • Control Groups : Include vehicle, positive drug, and untreated cohorts .

Methodological Considerations

Q. Which analytical techniques are critical for confirming the ester functionality?

  • ¹H-NMR : Methoxy group resonance at δ 3.7–3.9 ppm.
  • Saponification Test : Hydrolyze the ester with NaOH and confirm free carboxylic acid via TLC (Rf shift) or FTIR (broad O-H stretch at ~2500–3000 cm⁻¹) .

Q. How can researchers mitigate side reactions during amide bond formation?

  • Low Temperature : Conduct reactions at 0–5°C to suppress racemization.
  • Coupling Agents : Use HATU or EDCI/HOBt for efficient activation.
  • Inert Atmosphere : N₂ or Ar gas prevents oxidation of sensitive groups .

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